molecular formula C22H22ClNO2 B15088208 Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate CAS No. 355421-10-2

Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate

Cat. No.: B15088208
CAS No.: 355421-10-2
M. Wt: 367.9 g/mol
InChI Key: YAOANGHVRCQWAH-UHFFFAOYSA-N
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Description

Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method starts with the preparation of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. This intermediate is then esterified with pentanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) until completion, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid: The precursor in the synthesis of Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate.

    Ethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate: A similar ester derivative with ethyl instead of pentyl.

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Properties

CAS No.

355421-10-2

Molecular Formula

C22H22ClNO2

Molecular Weight

367.9 g/mol

IUPAC Name

pentyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H22ClNO2/c1-3-4-5-12-26-22(25)19-14-21(16-8-6-15(2)7-9-16)24-20-11-10-17(23)13-18(19)20/h6-11,13-14H,3-5,12H2,1-2H3

InChI Key

YAOANGHVRCQWAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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